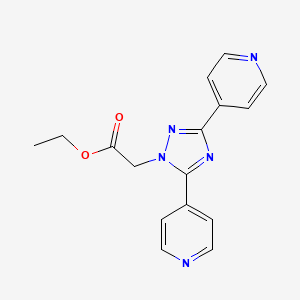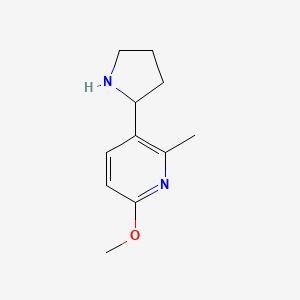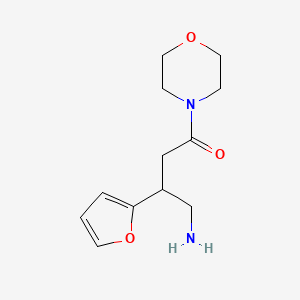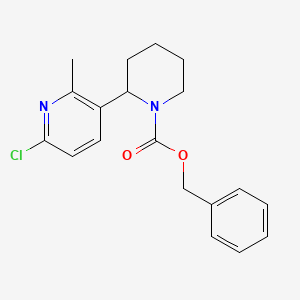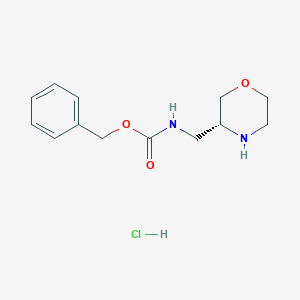
2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with 4-methylthiazol-2-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
Uniqueness
2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2,5-dimethyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-16-12(13-8)5-14-9(2)4-11(6-15)10(14)3/h4,6-7H,5H2,1-3H3 |
InChI Key |
VIQPCTSWZKKRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=NC(=CS2)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


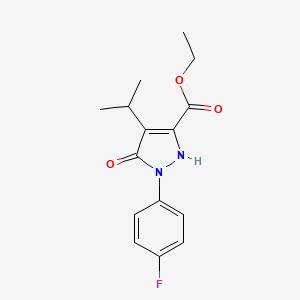
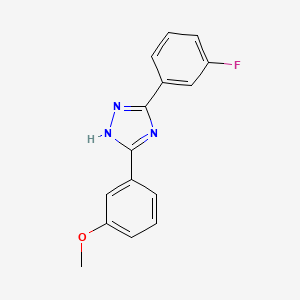

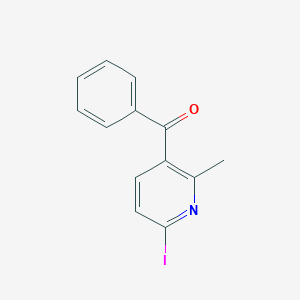
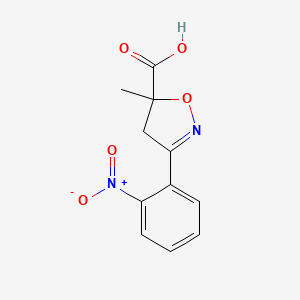
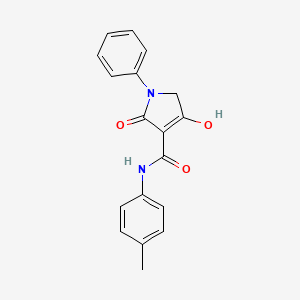
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)
![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)
